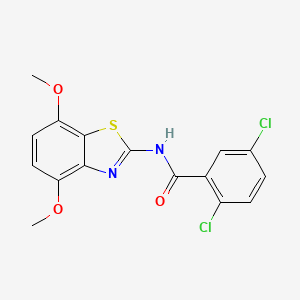

2,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide

描述

2,5-Dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a benzothiazole derivative featuring a benzamide backbone substituted with chlorine atoms at the 2- and 5-positions of the benzene ring and methoxy groups at the 4- and 7-positions of the benzothiazole moiety. This compound belongs to a class of heterocyclic molecules known for their diverse applications in medicinal chemistry and materials science, particularly due to their electron-deficient aromatic systems, which enable π-π stacking interactions and charge transport properties .

属性

IUPAC Name |

2,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O3S/c1-22-11-5-6-12(23-2)14-13(11)19-16(24-14)20-15(21)9-7-8(17)3-4-10(9)18/h3-7H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWRVOWWXJLEMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors. These receptors play crucial roles in various biological processes, including inflammation and pain sensation.

Mode of Action

Based on the structural similarity to indole derivatives, it can be inferred that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces. These interactions can lead to conformational changes in the target proteins, altering their activity and triggering downstream effects.

相似化合物的比较

N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide ()

This analog differs in the positions of substituents: the benzothiazole ring bears chlorine atoms at the 4- and 5-positions instead of methoxy groups, while the benzamide moiety has 3,4-dimethoxy substituents. The molecular weight (383.24 g/mol) and formula (C₁₆H₁₂Cl₂N₂O₃S) are identical, but the altered substituent positions may significantly influence binding affinity in biological systems or optoelectronic properties in materials science .

2,5-Dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide ()

Replacing the benzamide with a thiophene-3-carboxamide introduces a sulfur-containing heterocycle. This modification alters the compound’s conjugation length and electronic properties, as thiophene rings are more electron-rich than benzene. The molecular weight increases slightly (389.28 g/mol; C₁₄H₁₀Cl₂N₂O₃S₂), and the thiophene moiety may enhance charge-carrier mobility in organic semiconductors, making this analog more suitable for electronic applications than the benzamide-based target compound .

Benzothiadiazole Derivatives ()

Compounds like 4,7-diphenylethynyl-2,1,3-benzothiadiazole exhibit strong luminescent properties due to extended π-conjugation, a feature absent in the target compound. The methoxy groups in the target compound may reduce luminescence efficiency compared to ethynyl-substituted analogs but improve solubility for solution-processed applications . Benzothiadiazole-containing polymers () are widely used in organic photovoltaics, whereas the target compound’s benzamide core may limit its utility in such applications unless further functionalized .

Data Table: Structural and Molecular Comparison

Research Findings and Implications

- Substituent Positioning : The 4,7-dimethoxy configuration in the target compound likely enhances solubility compared to dichloro-substituted analogs, facilitating formulation in biological assays .

- Electronic Properties : The absence of ethynyl or extended π-systems (as in ) limits luminescent applications but may favor charge transfer in simpler organic semiconductors .

- Biological Activity : While explicit data are lacking, chlorine and methoxy substituents are associated with enhanced interaction with microbial enzymes in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。